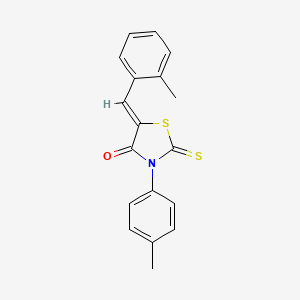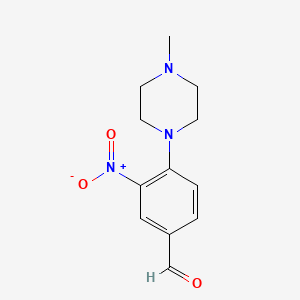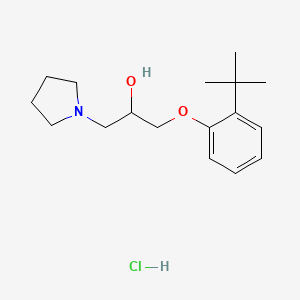
5-(2-methylbenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-methylbenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is also known as Methylthiouracil or MTU and has been synthesized using different methods. The purpose of
Mecanismo De Acción
The mechanism of action of MTU is not fully understood, but it is believed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MTU has also been shown to inhibit the activity of certain enzymes, including tyrosinase and xanthine oxidase.
Biochemical and Physiological Effects
MTU has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. This compound has also been studied for its potential use in the treatment of hyperthyroidism, as it inhibits the production of thyroid hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTU has several advantages for lab experiments, including its high yield and low toxicity. However, its solubility in certain solvents can be a limitation, and further studies are needed to determine its stability and compatibility with other compounds.
Direcciones Futuras
There are several future directions for the study of MTU, including its potential use as a chemotherapy drug, its effects on other enzyme activities, and its potential use in the treatment of hyperthyroidism. Further studies are also needed to determine the optimal synthesis method for MTU and its stability in different solvents.
Métodos De Síntesis
MTU can be synthesized using different methods, including the reaction of 2-methylbenzaldehyde and 4-methylbenzene-1,2-diamine in the presence of ammonium thiocyanate. Another method involves the reaction of 2-methylbenzaldehyde and thiourea in the presence of acetic acid. The yield of MTU varies depending on the method used, but it is generally high.
Aplicaciones Científicas De Investigación
MTU has been used in scientific research for various applications, including as a photochromic material, a corrosion inhibitor, and a bioactive compound. This compound has also been studied for its potential use as a chemotherapy drug for cancer treatment. MTU has shown promising results in inhibiting the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo.
Propiedades
IUPAC Name |
(5Z)-3-(4-methylphenyl)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS2/c1-12-7-9-15(10-8-12)19-17(20)16(22-18(19)21)11-14-6-4-3-5-13(14)2/h3-11H,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJIFXWHMXWTIH-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3C)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3C)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylbenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988233.png)
![4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4988243.png)
![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B4988246.png)

![N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4988250.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B4988254.png)

![N-(4-{[2-(1-methyl-4-piperidinylidene)hydrazino]carbonyl}benzyl)-N-phenylbenzenesulfonamide](/img/structure/B4988276.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4988291.png)
![5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B4988293.png)
![3-(1-{[1-(4-morpholinyl)cyclohexyl]carbonyl}-4-piperidinyl)-N-phenylpropanamide](/img/structure/B4988306.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B4988328.png)